molecular formula C10H14N2O B3264178 N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine

N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine

Cat. No.: B3264178
M. Wt: 178.23 g/mol
InChI Key: JQSBIGAAHYMBFX-UHFFFAOYSA-N
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Description

N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol. This compound is of interest due to its unique structure, which includes a cyclopropane ring, a pyridine ring, and an amine group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride typically involves the reaction of N-methylcyclopropanamine with pyridin-3-yloxy methyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound hydrochloride may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base and often require heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanone, while reduction may produce this compound .

Scientific Research Applications

N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-((pyridin-2-yloxy)methyl)cyclopropanamine
  • N-methyl-1-((pyridin-4-yloxy)methyl)cyclopropanamine
  • N-methyl-1-((pyridin-3-yloxy)ethyl)cyclopropanamine

Uniqueness

N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride is unique due to the specific positioning of the pyridine ring and the cyclopropane ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes .

Properties

IUPAC Name

N-methyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(4-5-10)8-13-9-3-2-6-12-7-9/h2-3,6-7,11H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSBIGAAHYMBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine
Reactant of Route 2
N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine
Reactant of Route 3
N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine
Reactant of Route 4
N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine
Reactant of Route 5
N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine
Reactant of Route 6
N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine

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